9-Oxo-9H-fluorene-4-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 224.21 g/mol. It features a fluorene backbone with a carboxylic acid group at the 4-position and a ketone group at the 9-position. This compound is recognized for its potential applications in various fields, including pharmaceuticals and materials science. The compound is also known by its CAS number 6223-83-2 and has a PubChem ID of 80361, which provides additional information on its chemical properties and biological activities .
While the specific research applications of 9-Oxo-9H-fluorene-4-carboxylic acid (9-Oxo-fluorene-4-carboxylic acid) itself are limited, it serves as a valuable precursor molecule in the synthesis of various functional materials. Studies have reported methods for synthesizing 9-Oxo-fluorene-4-carboxylic acid through different routes, including oxidation of fluorene-4-carboxylic acid and palladium-catalyzed C-H arylation. [, ] These studies also detail characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized product.
The primary research interest surrounding 9-Oxo-fluorene-4-carboxylic acid lies in its potential as a building block for the synthesis of diverse functional materials. By introducing various functional groups at the ketone (C=O) or carboxylic acid (COOH) positions, researchers can tailor the properties of the resulting materials for specific applications.
Research on 9-Oxo-fluorene-4-carboxylic acid is ongoing, with efforts focused on exploring its potential in various advanced materials.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological or chemical properties.
The synthesis of 9-Oxo-9H-fluorene-4-carboxylic acid can be achieved through various methods:
These synthetic routes are essential for producing the compound in research and industrial settings.
9-Oxo-9H-fluorene-4-carboxylic acid has several applications:
Interaction studies involving 9-Oxo-9H-fluorene-4-carboxylic acid primarily focus on its inhibitory effects on cytochrome P450 enzymes. These studies are crucial for understanding how this compound may influence the metabolism of other drugs, thereby informing dosage recommendations and potential side effects in therapeutic contexts .
Furthermore, investigations into its interactions with biological receptors or other enzymes could provide insights into its broader pharmacological profile.
Several compounds share structural similarities with 9-Oxo-9H-fluorene-4-carboxylic acid. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 9-Fluorenone | Contains a ketone group at position 9 | Lacks the carboxylic acid functionality |
| 9-Oxo-9H-fluorene-1-carboxylic acid | Carboxylic acid at position 1 | Different position of the carboxylic group |
| 7-Fluoro-9-oxo-9H-fluorene-4-carboxylic acid | Fluorine substitution at position 7 | Introduces halogen functionality affecting reactivity |
| 9-Hydroxyfluorene | Hydroxyl group instead of carbonyl | Different functional group leading to different reactivity |
The uniqueness of 9-Oxo-9H-fluorene-4-carboxylic acid lies in its specific arrangement of functional groups, which influences its biological activity and potential applications compared to these similar compounds.
Irritant